Isoquinolin-4-ol Hydrochloride: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Applications
Isoquinolin-4-ol Hydrochloride: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Applications
Executive Summary
In modern medicinal chemistry and advanced organic synthesis, the isoquinoline bicyclic system serves as a "privileged scaffold"—a core structure capable of serving as a ligand for a diverse array of biological receptors. Isoquinolin-4-ol hydrochloride (CAS: 15365-53-4) is a highly specialized intermediate within this family[1]. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic building block. This whitepaper provides an in-depth technical analysis of its structural properties, self-validating synthetic workflows, analytical characterization, and downstream applications in drug development.
Structural and Physicochemical Profiling
The chemical behavior of isoquinolin-4-ol hydrochloride is dictated by the interplay between its electron-deficient heterocyclic core and the electron-donating hydroxyl group at the C4 position.
The Causality of Salt Formation
A common question in early-stage drug development is: Why utilize the hydrochloride salt instead of the free base? The choice is rooted in fundamental thermodynamics. The planar, nitrogen-containing bicyclic aromatic system of the isoquinolin-4-ol free base exhibits profound intermolecular π−π stacking and hydrogen bonding. This creates a highly stable crystalline lattice with exceptionally poor aqueous solvation.
By exposing the free base to anhydrous hydrochloric acid, we protonate the isoquinoline nitrogen (pKa ~ 5.4). This disruption of the lattice energy introduces strong ion-dipole interactions with water, drastically enhancing its solubility in polar solvents and aqueous media[2]. This transformation is a critical prerequisite for reliable in vitro biological screening, preventing compound precipitation in assay buffers.
Physicochemical Data Summary
Commercially available lots typically guarantee purities of ≥ 95% to ensure reproducibility in sensitive catalytic downstream reactions.
| Property | Value |
| Chemical Name | Isoquinolin-4-ol hydrochloride |
| CAS Registry Number | 15365-53-4 |
| Molecular Formula | C 9 H 8 ClNO |
| Molecular Weight | 181.62 g/mol |
| MDL Number | MFCD00234514 |
| Physical Form | Solid (Powder) |
| Standard Purity | ≥ 95% |
Data supported by commercial chemical inventory specifications,[1].
Synthetic Methodologies
Synthesizing the C4-hydroxylated isoquinoline core requires precise regiocontrol. While traditional Pomeranz-Fritsch cyclizations can yield isoquinoline cores, they often lack the regioselectivity required for direct C4-oxygenation. A more modern, high-yielding approach utilizes the palladium-catalyzed borylation of 4-bromoisoquinoline followed by oxidative cleavage.
Self-Validating Protocol: Synthesis via Palladium-Catalyzed Borylation
A protocol is only as robust as its built-in failure detection. The following workflow incorporates mandatory validation checkpoints to ensure system integrity at every phase.
Step 1: Miyaura Borylation
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Charge a flame-dried Schlenk flask with 4-bromoisoquinoline (1.0 eq), bis(pinacolato)diboron (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl 2 (0.05 eq).
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Evacuate and backfill with inert N 2 gas three times.
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Add anhydrous 1,4-dioxane and heat the mixture to 90°C for 12 hours.
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Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the starting material (UV active, Rf ~0.6) and the appearance of the highly fluorescent boronate ester (Rf ~0.4) validates the success of the catalytic cycle.
Step 2: Oxidative Cleavage
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Cool the reaction mixture to 0°C.
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Slowly add a 1:1 mixture of 30% H 2 O 2 and 1M NaOH dropwise to prevent thermal runaway.
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Stir at room temperature for 2 hours, then neutralize with 1M HCl to pH 7 to precipitate the isoquinolin-4-ol free base.
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Validation Checkpoint 2: Conduct rapid LC-MS analysis. A mass shift from the boronate ester to the hydroxylated product ( m/z 146.06 for [M+H] + ) confirms successful oxidative cleavage without over-oxidation of the nitrogen to an N-oxide.
Step 3: Hydrochloride Salt Formation
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Dissolve the purified free base in anhydrous diethyl ether/ethanol (1:1).
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Bubble anhydrous HCl gas through the solution (or add 2M HCl in ether) until precipitation ceases.
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Filter the precipitate, wash with cold ether, and dry under a high vacuum.
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Validation Checkpoint 3: Perform 1 H-NMR in DMSO- d6 . The presence of a broad, highly deshielded singlet (>11 ppm) corresponding to the protonated isoquinolinium nitrogen validates complete salt formation.
Synthetic workflow for Isoquinolin-4-ol HCl via borylation.
Analytical Characterization
To ensure the trustworthiness of the synthesized or procured isoquinolin-4-ol hydrochloride[1], rigorous analytical characterization is mandatory.
Self-Validating Protocol: HPLC-UV Purity Analysis
Because the compound is a hydrochloride salt, standard neutral mobile phases will result in severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase.
Causality in Method Design: We utilize Trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase. TFA maintains the protonated state of the isoquinoline nitrogen and forms a neutral hydrophobic ion pair, ensuring sharp, symmetrical peaks.
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Waters XBridge, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | HPLC-grade Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
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Validation Checkpoint: Inject a blank (mobile phase) to establish the baseline, followed by a reference standard. System suitability is confirmed only if the theoretical plate count is > 2000 and the tailing factor is < 1.5.
Applications in Drug Development
In medicinal chemistry, the isoquinolin-4-ol scaffold is highly prized. The C4-hydroxyl group serves as a versatile synthetic handle for structural diversification.
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Etherification (C4-O Alkylation): The hydroxyl group can be readily alkylated using Mitsunobu conditions or standard S N 2 chemistry with alkyl halides to generate bulky, lipophilic side chains. These modifications are frequently used to probe the hydrophobic pockets of target enzymes.
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Electrophilic Aromatic Substitution: The electron-donating nature of the C4-OH group activates the adjacent C3 position, allowing for selective halogenation or nitration, opening pathways for further cross-coupling reactions.
These diversification strategies allow medicinal chemists to rapidly generate Structure-Activity Relationship (SAR) libraries targeting specific biological pathways, such as Kinase inhibition or Epigenetic modulation (e.g., Bromodomain inhibitors).
Pharmacological diversification of the Isoquinolin-4-ol scaffold.
References
- Source: bldpharm.
- Source: howeipharm.
- Title: Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)
